molecular formula C7H12O2 B2548868 3-(Oxiran-2-yl)oxane CAS No. 1483184-73-1

3-(Oxiran-2-yl)oxane

Cat. No. B2548868
CAS RN: 1483184-73-1
M. Wt: 128.171
InChI Key: RCZPLZIRZIBLRI-UHFFFAOYSA-N
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Description

3-(Oxiran-2-yl)oxane is a chemical compound that is part of the oxirane family, which are three-membered cyclic ethers. These compounds are characterized by their strained ring structure, which makes them highly reactive and useful as intermediates in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 3-(Oxiran-2-yl)oxane often involves the generation of carbonyl ylides from oxiranes, which can then undergo further chemical reactions. For instance, the synthesis of cis-2,5-disubstituted 1,3-dioxolanes is achieved through a Lewis acid catalyzed C-C bond heterolysis of aryl oxiranyl diketones, followed by [3 + 2] cycloadditions with aldehydes . Another example is the synthesis of an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends, which was achieved in seven steps with an overall yield of 63% .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole revealed a stepped conformation with nearly parallel triazole and phenyl rings . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Oxiranes are known to undergo a variety of chemical reactions due to their strained ring structure. For instance, the reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles like phenol or N-methylaniline can lead to the opening of the oxirane ring and the formation of tripodal triols with C3 symmetry . Additionally, oxiranes can react with NO3 radicals to form products such as oxiranes, nitroxy-carbonyl compounds, and ketones or aldehydes, with the product distribution being a function of pressure .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. For example, oxiranyl-substituted 3,3′-bicarbazolyl derivatives exhibit glass transition temperatures ranging from 28°C to 112°C and are capable of forming amorphous materials with high thermal stability . The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the ability to create polymers with specific properties, such as high molecular weight, by ring-opening polymerization .

Scientific Research Applications

Catalytic One-Pot Oxetane to Carbamate Conversions

Oxetanes, similar to oxiranes, are versatile building blocks in drug synthesis, modulating properties through coupling chemistry. A study by Guo et al. (2016) reported an effective one-pot three-component reaction strategy for coupling oxetanes, amines, and CO2 to afford functionalized carbamates with excellent chemoselectivity and yields. This catalytic methodology, mediated by an aluminium-based catalyst, underscores the utility of oxirane-related compounds in synthesizing pharmaceutically relevant carbamates, showcasing their role in eco-friendly synthesis approaches Guo, Laserna, Rintjema, & Kleij, 2016.

Advances in the Chemistry of Oxaziridines

Oxaziridines, closely related to oxiranes, are highlighted by Williamson, Michaelis, and Yoon (2014) for their role as versatile oxidants in synthetic chemistry. The study reviews their applications in oxidative transformations, demonstrating the potential of oxirane derivatives in facilitating a broad range of synthetically useful reactions. This includes their role within metalloenzymes and in industrial applications such as the Sharpless asymmetric epoxidation, emphasizing the broad applicability of oxirane derivatives in both biological and chemical synthesis contexts Williamson, Michaelis, & Yoon, 2014.

Research Progress in the Cycloaddition Reactions of Oxiranes

Feng et al. (2019) provide a comprehensive review of recent advances in cycloaddition reactions involving oxiranes. These reactions are crucial for constructing various complex molecules due to oxiranes' distinctive structure and properties. The study summarizes the developments in [3+2], [3+3], and [4+3] cycloaddition reactions, indicating the significance of oxirane derivatives in creating diverse molecular architectures, highlighting their importance in synthetic organic chemistry Feng et al., 2019.

Mechanism of Action

The mechanism of action of “3-(Oxiran-2-yl)oxane” in chemical reactions often involves the opening of the oxirane ring . This can be achieved through various methods, such as the use of trimethyloxosulfonium ylide .

Safety and Hazards

“3-(Oxiran-2-yl)oxane” is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-(Oxiran-2-yl)oxane” could involve its use in the synthesis of new compounds. For example, it has been used in the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion . This suggests potential applications in the development of new materials and chemical products.

properties

IUPAC Name

3-(oxiran-2-yl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6(4-8-3-1)7-5-9-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZPLZIRZIBLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxiran-2-yl)oxane

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